4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether
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Overview
Description
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorophenylsulfanyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a chlorophenylthiol with a suitable electrophilic intermediate on the pyrimidine ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether can be compared with other similar compounds, such as:
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ethyl ether: Similar structure but with an ethyl group instead of a methyl group.
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl propyl ether: Similar structure but with a propyl group instead of a methyl group.
4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl butyl ether: Similar structure but with a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-21-14-11-19-16(12-7-3-2-4-8-12)20-17(14)22-15-10-6-5-9-13(15)18/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTYJRFUEAHTIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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